Tetraiodo-2-sulfobenzoic Anhydride
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Overview
Description
Tetraiodo-2-sulfobenzoic Anhydride is a chemical compound with the CAS Number: 1745-83-1 . It has a molecular weight of 687.76 and its IUPAC name is 4,5,6,7-tetraiodo-3H-2,1-benzoxathiol-3-one 1,1-dioxide . It appears as a light yellow to yellow powder or crystal .
Molecular Structure Analysis
The InChI code for Tetraiodo-2-sulfobenzoic Anhydride is 1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
Tetraiodo-2-sulfobenzoic Anhydride is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
Enantioselective Synthesis
Tetraiodo-2-sulfobenzoic Anhydride is utilized in the enantioselective synthesis of complex molecules. For example, its role in the sulfonylation of 1H-tetrazoles, leading to α-azo rhodium(II) carbenoid species, demonstrates its utility in generating 3,5-diaryl-2-pyrazolines with high enantioselectivity, showcasing its importance in organic synthesis and potential pharmaceutical applications (Nakamuro et al., 2018).
Sulfonic Acid Derivatives Synthesis
The compound's reactivity with N-Boc-protected α-amino alcohols to yield zwitterionic esters and subsequent transformations into sulfonic acid derivatives highlights its versatility in creating diverse chemical structures. This reactivity profile is instrumental in synthesizing libraries of sulfonic acid compounds with potential for various applications, from catalysis to materials science (Robinson et al., 2004).
Modification of Polymers
In materials science, Tetraiodo-2-sulfobenzoic Anhydride has been applied to modify polysulfones, attaching sulfonated phenyl groups to create membranes with promising proton conductivity for fuel cells. This demonstrates its potential in enhancing the performance of materials for energy applications (Lafitte et al., 2002).
Supramolecular Chemistry
Its use in creating hosts for anion binding, as in the case of calixarene-based structures, underscores its significance in supramolecular chemistry. The ability to bind anions selectively opens up possibilities for its use in sensing, separation processes, and understanding fundamental anion-host interactions (Pinter et al., 2011).
Organic and Organometallic Synthesis
Research on its reactions with trimethylsilyl phosphites to generate phosphonates and diphosphonates further illustrates its utility in organic and organometallic synthesis, providing pathways to compounds with potential applications ranging from pharmaceuticals to materials science (Prishchenko et al., 2012).
Safety And Hazards
Tetraiodo-2-sulfobenzoic Anhydride is classified as dangerous . It can cause severe skin burns and eye damage . Precautions should be taken while handling it, including not breathing dusts or mists, washing skin thoroughly after handling, and wearing protective gloves, clothing, and eye/face protection . If swallowed, one should rinse the mouth and not induce vomiting .
properties
IUPAC Name |
4,5,6,7-tetraiodo-1,1-dioxo-2,1λ6-benzoxathiol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7I4O4S/c8-2-1-6(5(11)4(10)3(2)9)16(13,14)15-7(1)12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDQTEHMZFWZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1I)I)I)I)S(=O)(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7I4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraiodo-2-sulfobenzoic Anhydride | |
CAS RN |
1745-83-1 |
Source
|
Record name | Tetraiodo-2-sulfobenzoic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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